molecular formula C12H14N4O2 B12530797 butyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-10-7

butyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12530797
CAS No.: 651769-10-7
M. Wt: 246.27 g/mol
InChI Key: WLUILZMMKHKSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(2H-tetrazol-5-yl)benzoate is an aromatic ester derivative featuring a tetrazole ring substituted at the para-position of the benzoate moiety. The compound combines the ester functionality of butyl benzoate with the heterocyclic 2H-tetrazol-5-yl group, a structural motif known for its metabolic stability and role in enhancing binding affinity in pharmaceutical agents . The tetrazole ring, a bioisostere for carboxylic acids, contributes to improved pharmacokinetic properties, making this compound of interest in drug design, particularly in angiotensin II receptor blockers (ARBs) like bisartan analogs . Industrial applications are also inferred from related benzoate esters, such as their use in resins, photodegradation studies, and consumer products like glow sticks .

Properties

CAS No.

651769-10-7

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

butyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C12H14N4O2/c1-2-3-8-18-12(17)10-6-4-9(5-7-10)11-13-15-16-14-11/h4-7H,2-3,8H2,1H3,(H,13,14,15,16)

InChI Key

WLUILZMMKHKSQC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with butanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Butyl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Butyl 4-(2H-tetrazol-5-yl)benzoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the properties of carboxylic acids in biological systems. This makes it a valuable tool in drug design and development .

Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic applications. It is being investigated for its antibacterial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of butyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoate Esters

Butyl 4-(2H-tetrazol-5-yl)benzoate shares structural similarities with other alkyl benzoates but differs in substituent effects:

Compound Key Structural Features Applications Key Properties
Butyl benzoate Simple alkyl ester (no tetrazole) Solvent in glow sticks , resin additives Rapid photodegradation to butyl-o-hydroxybenzoate and benzoic acid ; mild skin/eye irritation
Ethyl 4-(dimethylamino)benzoate Electron-donating dimethylamino group at para-position Photoinitiator in resin cements Higher reactivity in polymerization vs. methacrylate analogs; less influenced by co-initiators
Butyl 4-hydroxybenzoate Phenolic hydroxyl group at para-position Preservative, intermediate in synthesis Susceptible to oxidation; forms quinones under UV/TiO₂
Bisartan A (4-butyl analog) Tetrazole and imidazolium bromide substituents Angiotensin receptor blocker (ARB) Superior receptor binding vs. position-2 butyl analogs (e.g., bisartan C/D)

Key Insights :

  • The tetrazole group in this compound enhances binding specificity in pharmaceuticals compared to alkyl or hydroxy-substituted benzoates .
  • Unlike butyl benzoate, which degrades rapidly under UV/TiO₂ to hydroxylated byproducts , the tetrazole moiety may confer greater photostability due to its electron-withdrawing nature.
  • Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin curing , suggesting that para-substituents critically influence reactivity.

Comparison with Tetrazole-Containing Compounds

Tetrazole rings are common in medicinal chemistry. Key comparisons include:

  • Bisartan A : Contains a tetrazole and imidazolium bromide. The para-butyl group enhances binding to angiotensin receptors compared to analogs with butyl at position 2 .
  • 4-(1H-Tetrazol-5-yl)benzoic acid: Parent acid of the target compound; forms coordination polymers with zinc, exhibiting fluorescence at 428 nm .
  • Losartan analogs : Tetrazole-containing ARBs often prioritize substituent position for efficacy, mirroring the structure-activity relationship observed in bisartans .

Physicochemical Properties and Stability

  • Photodegradation : Butyl benzoate undergoes hydroxylation and decarboxylation under UV/TiO₂, yielding butyl-o-hydroxybenzoate and benzoic acid . The tetrazole group in this compound may slow degradation due to its electron-withdrawing effects.
  • Thermal Stability : Tetrazole rings are thermally stable up to 200°C, suggesting resilience in industrial processes.
  • Solubility : Likely lower aqueous solubility than carboxylate analogs (e.g., 4-(1H-tetrazol-5-yl)benzoic acid) due to the butyl ester .

Biological Activity

Butyl 4-(2H-tetrazol-5-yl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a butyl group attached to a benzoate moiety, which is further substituted with a tetrazole ring. The presence of the tetrazole ring endows the compound with unique chemical properties, allowing it to interact with various biological targets.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Hydrogen Bonding : The tetrazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity.
  • Enzyme Modulation : It has been shown to inhibit specific enzymes, potentially altering metabolic pathways in target organisms.
  • Bioisosteric Properties : The compound acts as a bioisostere for carboxylic acids, allowing it to mimic these biologically relevant structures in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on various tetrazole derivatives, this compound demonstrated effective inhibition against several bacterial strains. The following table summarizes the antimicrobial activity observed:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
This compoundEscherichia coli20 µg/mL
This compoundCandida albicans25 µg/mL

These results indicate the potential for this compound to be developed as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study evaluated its effects on various cancer cell lines, revealing cytotoxic effects at concentrations as low as 10 µM. The following table presents the cytotoxicity data:

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)18

These findings suggest that this compound could be a candidate for further development as an anticancer therapeutic.

Case Studies

  • Antiparasitic Research : In a study focusing on kinetoplastid infections, derivatives of this compound were tested for their ability to inhibit hexokinase activity in Trypanosoma brucei. The results indicated that modifications to the tetrazole structure could enhance potency against the parasite while maintaining low toxicity to mammalian cells .
  • Drug Development Applications : A recent investigation into the use of this compound as a precursor for synthesizing novel compounds highlighted its versatility in drug design. Researchers successfully synthesized several derivatives that exhibited improved biological activity compared to the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.